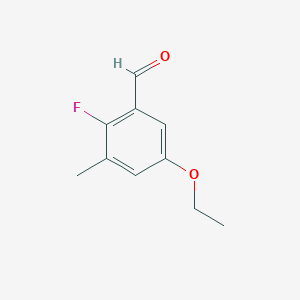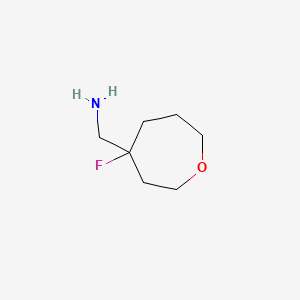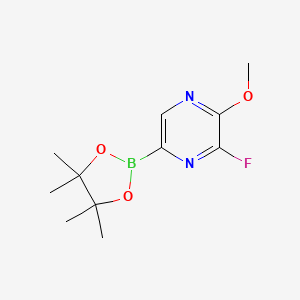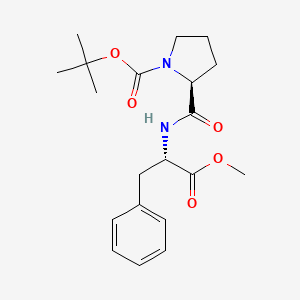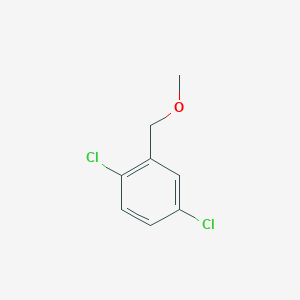
1,4-Dichloro-2-(methoxymethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and a methoxymethyl group is substituted at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the electrophilic aromatic substitution reaction. In this process, benzene is first chlorinated to form 1,4-dichlorobenzene. Subsequently, a methoxymethyl group is introduced at the 2 position through a Friedel-Crafts alkylation reaction using methoxymethyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
1,4-Dichloro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the methoxymethyl group to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 1,4-dihydroxy-2-(methoxymethyl)benzene, 1,4-diamino-2-(methoxymethyl)benzene, and 1,4-dithiol-2-(methoxymethyl)benzene.
Oxidation Reactions: Products include 1,4-dichloro-2-(formylmethyl)benzene and 1,4-dichloro-2-(carboxymethyl)benzene.
Reduction Reactions: Products include 1,4-dichloro-2-methylbenzene and 1,4-dichloro-2-(hydroxymethyl)benzene.
科学研究应用
1,4-Dichloro-2-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 1,4-Dichloro-2-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in its biological effects .
相似化合物的比较
Similar Compounds
1,4-Dichloro-2-methylbenzene: Similar structure but with a methyl group instead of a methoxymethyl group.
1,4-Dichloro-2-methoxybenzene: Similar structure but with a methoxy group instead of a methoxymethyl group.
2,5-Dichloroanisole: Similar structure but with chlorine atoms at the 2 and 5 positions and a methoxy group at the 1 position.
Uniqueness
1,4-Dichloro-2-(methoxymethyl)benzene is unique due to the presence of both chlorine atoms and a methoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H8Cl2O |
|---|---|
分子量 |
191.05 g/mol |
IUPAC 名称 |
1,4-dichloro-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H8Cl2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 |
InChI 键 |
KULCZQDEZITVPV-UHFFFAOYSA-N |
规范 SMILES |
COCC1=C(C=CC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


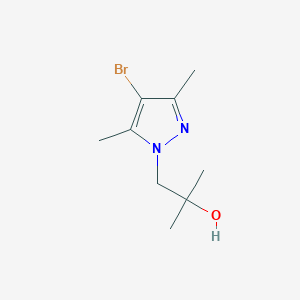
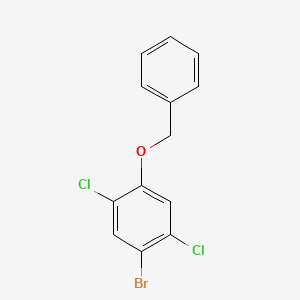
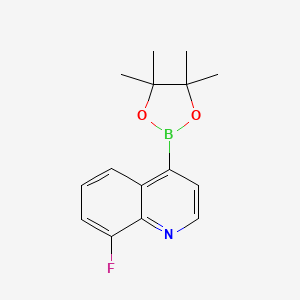
![4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B14028785.png)
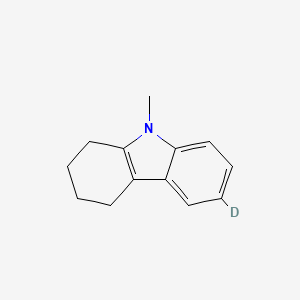

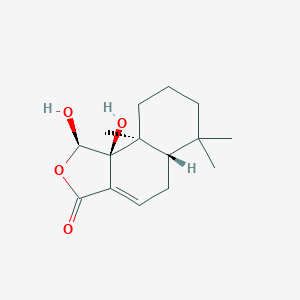
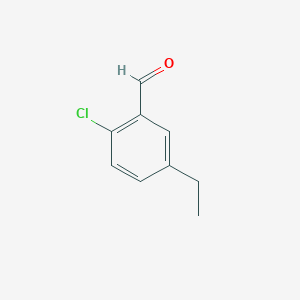
![N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)
